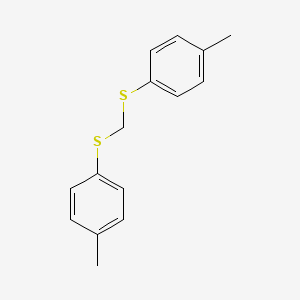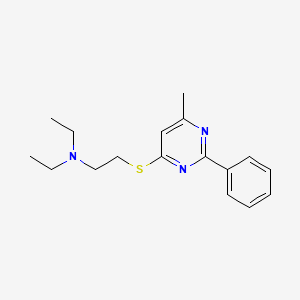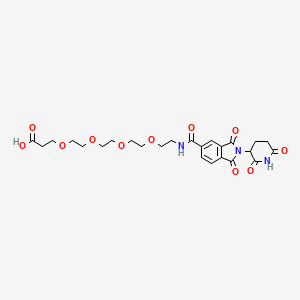
4-Propyl-1-(trifluoromethyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-1-(trifluoromethyl)cyclohexanol is an organic compound belonging to the class of cyclohexanols Cyclohexanols are cyclic alcohols derived from cyclohexane, characterized by the presence of a hydroxyl group (-OH) attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-1-(trifluoromethyl)cyclohexanol can be achieved through several methodsThis process typically employs catalysts such as Ru/ZrO2-La(OH)3 under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing supported metal catalysts to ensure high selectivity and yield. The reaction conditions, including temperature, pressure, and medium, are optimized to achieve efficient conversion and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Propyl-1-(trifluoromethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halides or esters.
Wissenschaftliche Forschungsanwendungen
4-Propyl-1-(trifluoromethyl)cyclohexanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, solvents, and materials
Wirkmechanismus
The mechanism of action of 4-Propyl-1-(trifluoromethyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol: Lacks the trifluoromethyl and propyl groups, resulting in different chemical properties.
4-Propylcyclohexanol: Similar structure but without the trifluoromethyl group.
4-(Trifluoromethyl)cyclohexanol: Similar structure but without the propyl group
Uniqueness: The combination of these substituents enhances its reactivity and versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C10H17F3O |
|---|---|
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
4-propyl-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H17F3O/c1-2-3-8-4-6-9(14,7-5-8)10(11,12)13/h8,14H,2-7H2,1H3 |
InChI-Schlüssel |
NZUJLGHLZKGGAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


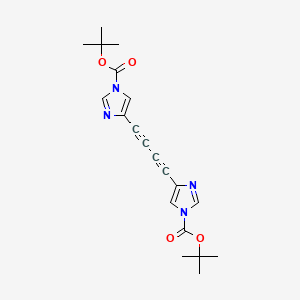
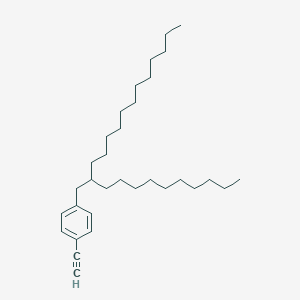

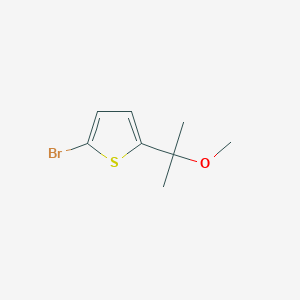
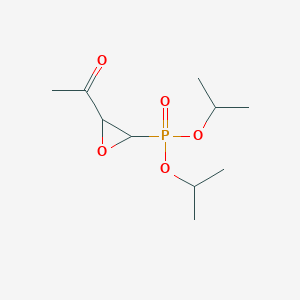

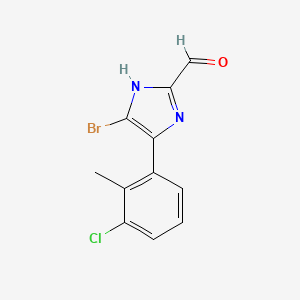
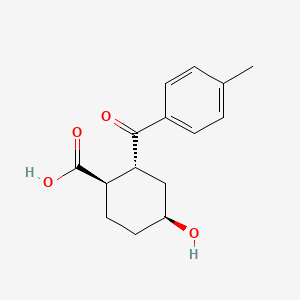
![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)
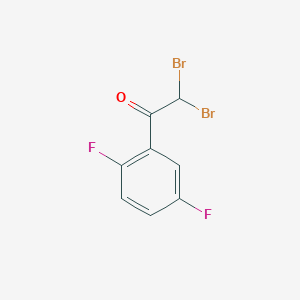
![Methyl 2-[3-(3-Methylureido)phenyl]acetate](/img/structure/B13711728.png)
